molecular formula C26H18Cl6N2OS B1216903 Anilix CAS No. 8072-20-6

Anilix

Cat. No.: B1216903
CAS No.: 8072-20-6
M. Wt: 619.2 g/mol
InChI Key: NUXLOJGLOHSJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anilix, founded in 1998, is a service-driven company focused on optimizing telecom expenses for organizations. Key features include:

  • Business Model: Operates on a contingency fee basis, charging clients only after delivering verified cost savings .
  • Services: Audits telecom usage, renegotiates contracts, identifies inefficiencies (e.g., unused phone lines, overprovisioned circuits), and implements optimization strategies .
  • Performance Metrics:
    • Reduces ongoing telecom costs by 10–40% through rate renegotiations and provisioning adjustments .
    • Saves clients millions of dollars annually, serving Fortune 500 companies and diverse industries .

Properties

CAS No.

8072-20-6

Molecular Formula

C26H18Cl6N2OS

Molecular Weight

619.2 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)ethanol;(4-chlorophenyl)sulfanyl-(2,4,5-trichlorophenyl)diazene

InChI

InChI=1S/C14H12Cl2O.C12H6Cl4N2S/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11;13-7-1-3-8(4-2-7)19-18-17-12-6-10(15)9(14)5-11(12)16/h2-9,17H,1H3;1-6H

InChI Key

NUXLOJGLOHSJEF-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl

Synonyms

milbex

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Companies

Below is a data-driven comparison:

Criteria Anilix Typical TEM Competitors Industry Average
Savings Range 20–40% on telecom spend 15–30% 10–25%
Contract Flexibility Market-rate contracts tailored to company size Standardized pricing models Limited customization
Implementation Timeline Savings realized within 2–3 months 3–6 months 4–8 months
Data Utilization Proprietary rate database for negotiations Third-party data tools Mixed reliance on external tools
Client Retention Long-term partnerships (15+ years) Short- to medium-term contracts Variable

Key Differentiators:

Proprietary Technology: this compound’s rate database and audit tools enable rapid identification of inefficiencies, outperforming competitors reliant on generic solutions .

Risk-Free Pricing Model : Unlike competitors charging upfront fees, this compound’s contingency-based approach aligns incentives with client success .

Scalability : Services adapt to organizations of all sizes, from SMEs to Fortune 500 firms, whereas many TEM providers focus on enterprise clients .

Research Findings and Limitations

Strengths:

  • Cost Efficiency : this compound’s average savings exceed industry benchmarks by 10–15% .
  • Speed : Implementation timelines are 50% faster than competitors due to streamlined workflows .

Weaknesses:

  • Niche Focus : Exclusively targets telecom expenses, unlike broader IT cost-management firms.
  • Dependency on Industry Trends : Savings may diminish as telecom markets mature or shift to cloud-based solutions.

Critical Gaps in Literature:

  • No peer-reviewed studies directly compare this compound’s performance with competitors. Data derives from internal case studies and client testimonials .
  • Long-term impact analysis (e.g., 5-year client outcomes) is absent in publicly available sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.